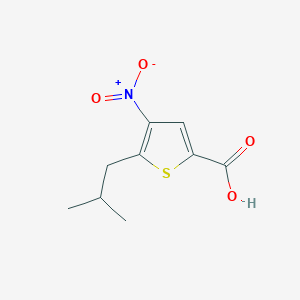

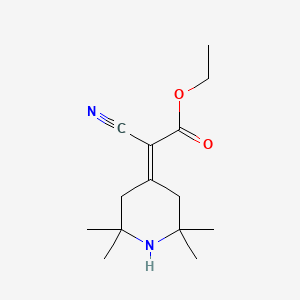

ethyl 2-cyano-2-(2,2,6,6-tetramethylpiperidin-4-ylidene)acetate

Vue d'ensemble

Description

Ethyl 2-cyano-2-(2,2,6,6-tetramethylpiperidin-4-ylidene)acetate is a useful research compound. Its molecular formula is C14H22N2O2 and its molecular weight is 250.34 g/mol. The purity is usually 95%.

The exact mass of the compound ethyl cyano(2,2,6,6-tetramethylpiperidin-4-ylidene)acetate is 250.168127949 g/mol and the complexity rating of the compound is 406. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Crystal Structure Analysis

The structural analysis of compounds related to ethyl cyano(2,2,6,6-tetramethylpiperidin-4-ylidene)acetate has been a subject of study, providing insights into their crystal packing and intermolecular interactions. For example, the crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate has been determined, showcasing its twist-boat conformation and layer stacking up the a-axis without significant intermolecular interactions (Boukhedena et al., 2018).

Synthesis and Reactivity

The compound and its derivatives have been utilized in synthetic organic chemistry, leading to the creation of various novel compounds. For instance, ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate could be prepared by condensing cyanoacetohydrazide with diethyl monoimidic malonate, demonstrating the reactivity of the compound towards electrophilic reagents (Elnagdi et al., 1988).

Optical Properties

Research has also explored the optical properties of ethyl cyano(2,2,6,6-tetramethylpiperidin-4-ylidene)acetate derivatives. Derivatives have shown solid-state fluorescence with emission maxima in specific ranges, indicating potential applications in materials science and photophysics (Chunikhin & Ershov, 2021).

Green Chemistry Applications

The compound has been involved in studies focusing on green chemistry, including solvent-free reactions under microwave irradiation. This approach has been applied to the synthesis of new ethyl 4-cyano-2-oxazoline-4-carboxylates, highlighting an efficient and environmentally friendly methodology (Fraga-Dubreuil, Chérouvrier, & Bazureau, 2000).

Antibacterial Activity

Some derivatives of ethyl cyano(2,2,6,6-tetramethylpiperidin-4-ylidene)acetate have been studied for their antibacterial activity. The synthesis and subsequent testing of these compounds have provided valuable insights into their potential as antibacterial agents (Arutyunyan et al., 2013).

Propriétés

IUPAC Name |

ethyl 2-cyano-2-(2,2,6,6-tetramethylpiperidin-4-ylidene)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-6-18-12(17)11(9-15)10-7-13(2,3)16-14(4,5)8-10/h16H,6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHSUAUPOANIDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1CC(NC(C1)(C)C)(C)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-isopropyl-N-{2-[(4-methoxyphenyl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5547843.png)

![2-methyl-4-(3-{[4-(6-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5547852.png)

![4-{[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]METHYL}-1,2-DIHYDROQUINOLIN-2-ONE](/img/structure/B5547856.png)

![5-({[(dimethylamino)(4-fluorophenyl)acetyl]amino}methyl)-N-methyl-2-furamide](/img/structure/B5547886.png)

![5-(1,5-dimethyl-1H-pyrazol-4-yl)-N-1,9-dioxaspiro[5.5]undec-4-ylisoxazole-3-carboxamide](/img/structure/B5547893.png)

![1,3,7-TRIMETHYL-8-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}AMINO)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B5547899.png)

![1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one oxime](/img/structure/B5547925.png)